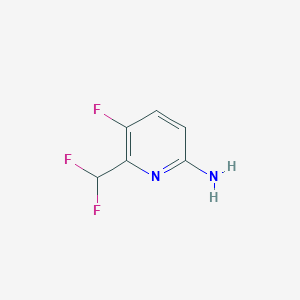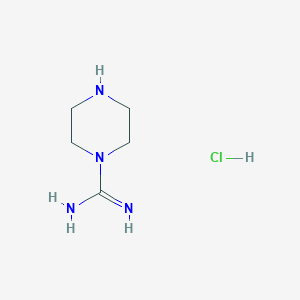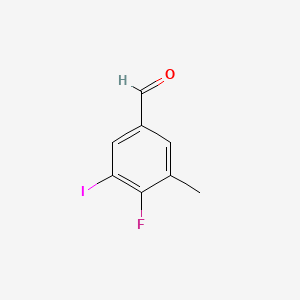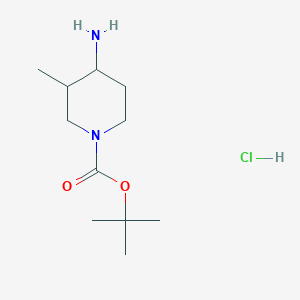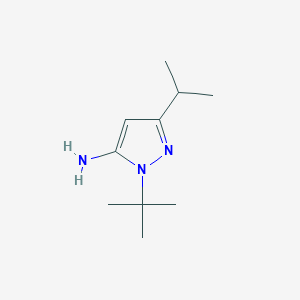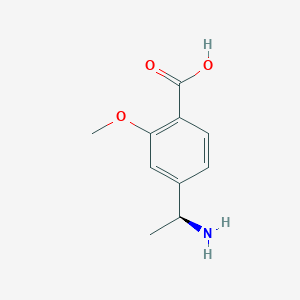
(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzoic acid, featuring an aminoethyl group and a methoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminoethyl)-2-methoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-methoxybenzoic acid.
Formation of Intermediate: The 2-methoxybenzoic acid is subjected to a Friedel-Crafts acylation reaction to introduce the aminoethyl group. This involves reacting the acid with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the methoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group can yield imines, while reduction of the carboxylic acid group can produce alcohols.
科学的研究の応用
(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of (S)-4-(1-Aminoethyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
(S)-4-(1-Aminoethyl)benzoic acid: Lacks the methoxy group, which may affect its solubility and reactivity.
(S)-4-(1-Hydroxyethyl)-2-methoxybenzoic acid: Features a hydroxyethyl group instead of an aminoethyl group, leading to different chemical properties and biological activities.
(S)-4-(1-Aminoethyl)-3-methoxybenzoic acid: The position of the methoxy group is different, which can influence the compound’s reactivity and interactions.
Uniqueness
(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
4-[(1S)-1-aminoethyl]-2-methoxybenzoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6(11)7-3-4-8(10(12)13)9(5-7)14-2/h3-6H,11H2,1-2H3,(H,12,13)/t6-/m0/s1 |
InChIキー |
ZXDNHQZMEHQHCS-LURJTMIESA-N |
異性体SMILES |
C[C@@H](C1=CC(=C(C=C1)C(=O)O)OC)N |
正規SMILES |
CC(C1=CC(=C(C=C1)C(=O)O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloroimidazo[5,1-F][1,2,4]triazine hcl](/img/structure/B14036972.png)
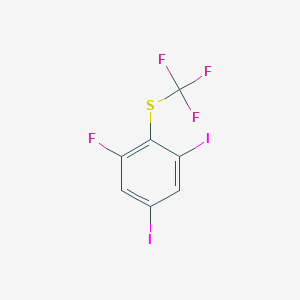
![1-(2-Isopropyl-3-pyridyl)-3,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14036983.png)
